N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide
Overview
Description
N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is an organic compound that belongs to the class of benzyl derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl ring, along with a methoxyacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with methoxyacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-fluorobenzyl)-4-(2-furyl)-2-butanamine
- N-(3-Bromo-4-fluorobenzyl)-1-methoxypropan-2-amine
- 4-(3-Bromo-4-fluorobenzyl)thiomorpholine
Uniqueness
N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-6-10(14)13-5-7-2-3-9(12)8(11)4-7/h2-4H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSISBDJTNKRBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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